molecular formula C11H11NO3 B2568241 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 93258-88-9

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B2568241
CAS No.: 93258-88-9
M. Wt: 205.213
InChI Key: GSWJOSIENRJOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The Pictet-Spengler reaction, first described in 1911, is a commonly used method for synthesizing these compounds . In this reaction, phenylethylamine and dimethoxymethane react in the presence of aqueous HCl at 100 °C to afford tetrahydroisoquinoline . More recent methods have replaced dimethoxymethane with aldehydes to give substituted tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahydroisoquinoline core . Thermodynamic computations suggest that the most stable form of this compound is the trans isomer, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .


Chemical Reactions Analysis

Tetrahydroisoquinoline analogs, including “this compound”, can undergo various chemical reactions . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Therapeutic Applications and Anticancer Properties
Tetrahydroisoquinolines, including derivatives like Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, are recognized for their 'privileged scaffold' status due to their common occurrence in nature and versatility in drug discovery. Initially associated with neurotoxicity, certain derivatives have been identified as neuroprotective and potentially preventive against Parkinsonism in mammals. The anticancer properties of these compounds have been particularly noteworthy. For instance, trabectedin, a compound derived from this class, has received US FDA approval for treating soft tissue sarcomas, highlighting the significant anticancer drug discovery potential of THIQ derivatives. This encompasses a range of therapeutic areas, including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, indicating their broad application spectrum in drug development (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity
The neuroprotective, antiaddictive, and antidepressant-like properties of THIQ derivatives, including this compound, have been explored in various studies. These compounds demonstrate complex mechanisms of neuroprotection across several neurodegenerative diseases of the central nervous system. Their potential as antidepressant and antiaddictive drugs has been supported by findings in animal models of depression and addiction. This suggests their considerable promise for therapeutic use in addressing complex central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Inhibition of Mitochondrial Neuro-degeneration
Compounds within the THIQ family, such as this compound, have been studied for their role in inhibiting mitochondrial neuro-degeneration, a key factor in diseases like Parkinson's. Their action as complex I inhibitors of the mitochondrial electron transport chain indicates their potential in modeling diseases and exploring therapeutic avenues for conditions characterized by dopaminergic neuro-degeneration (Kotake & Ohta, 2003).

Mechanism of Action

Target of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .

Mode of Action

This compound acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes by this compound affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Pharmacokinetics

It is known that it has high gastrointestinal absorption .

Result of Action

The result of this compound’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Future Directions

The future directions for research on “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and related compounds are likely to focus on further elucidating their biological activities and mechanisms of action . There is also interest in developing novel tetrahydroisoquinoline analogs with potent biological activity .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJOSIENRJOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.